![molecular formula C11H8ClN5 B12888858 4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole CAS No. 62537-93-3](/img/structure/B12888858.png)
4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a heterocyclic compound that features a unique combination of a pyrazole and a triazole ring, both of which are fused with a chlorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro groups or other electrophiles on the aromatic ring.
科学的研究の応用
4-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 4-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, thereby disrupting cellular processes. For instance, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)-1H-pyrazole: Shares the pyrazole ring but lacks the triazole moiety.
4-(4-Chlorophenyl)-1H-1,2,4-triazole: Contains the triazole ring but not the pyrazole ring.
4-(4-Chlorophenyl)-1H-imidazole: Features an imidazole ring instead of the pyrazole and triazole rings.
Uniqueness
4-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug development and materials science .
特性
CAS番号 |
62537-93-3 |
|---|---|
分子式 |
C11H8ClN5 |
分子量 |
245.67 g/mol |
IUPAC名 |
4-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-triazole |
InChI |
InChI=1S/C11H8ClN5/c12-9-3-1-8(2-4-9)10-5-13-16-11(10)17-6-14-15-7-17/h1-7H,(H,13,16) |
InChIキー |
MJZAVXUSJDLQOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(NN=C2)N3C=NN=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



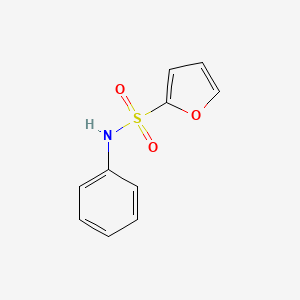
![2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)

![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888795.png)
![N-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine](/img/structure/B12888802.png)
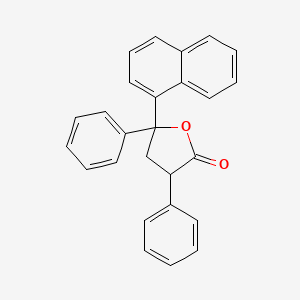
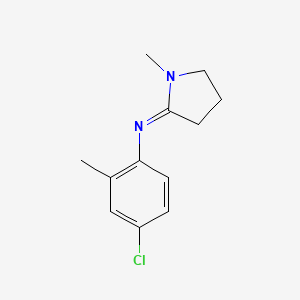
![7-Ethoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888824.png)

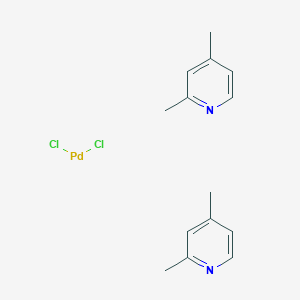
![2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888839.png)
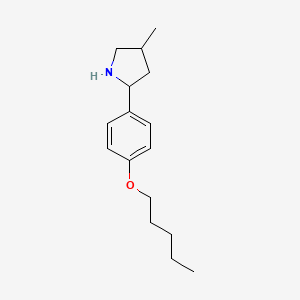
![2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole](/img/structure/B12888854.png)
